molecular formula C18H16Cl3N3O3S B11966651 2-{[(2,2,2-Trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid

2-{[(2,2,2-Trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid

Cat. No.: B11966651
M. Wt: 460.8 g/mol
InChI Key: JHPXGGMHQZBLOP-UHFFFAOYSA-N
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Description

2-{[({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)carbothioyl]amino}benzoic acid is a complex organic compound that features a combination of aromatic rings, amide, and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)carbothioyl]amino}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the amide bond: The reaction between 2-methylbenzoic acid and 2,2,2-trichloroethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the intermediate amide.

    Thioamide formation: The intermediate amide is then reacted with thiourea under acidic conditions to form the thioamide.

    Aromatic substitution: The thioamide intermediate undergoes a nucleophilic aromatic substitution with 2-aminobenzoic acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)carbothioyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-{[({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)carbothioyl]amino}benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Materials Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)carbothioyl]amino}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-{[({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)carbamoyl]amino}benzoic acid: Similar structure but with a carbamoyl group instead of a carboxylic acid.

    2-{[({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)carbothioyl]amino}phenylacetic acid: Similar structure but with a phenylacetic acid group instead of a benzoic acid.

Uniqueness

The uniqueness of 2-{[({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)carbothioyl]amino}benzoic acid lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H16Cl3N3O3S

Molecular Weight

460.8 g/mol

IUPAC Name

2-[[2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C18H16Cl3N3O3S/c1-10-6-2-3-7-11(10)14(25)23-16(18(19,20)21)24-17(28)22-13-9-5-4-8-12(13)15(26)27/h2-9,16H,1H3,(H,23,25)(H,26,27)(H2,22,24,28)

InChI Key

JHPXGGMHQZBLOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC=C2C(=O)O

Origin of Product

United States

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